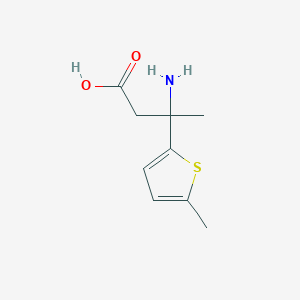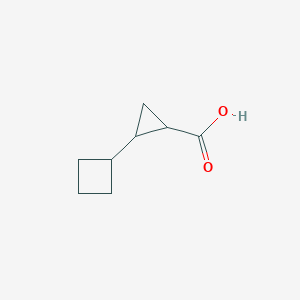
2-Cyclobutylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring fused to a cyclobutyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutylcyclopropane: This method involves the oxidation of cyclobutylcyclopropane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Grignard Reagent Method: The reaction of cyclobutylmagnesium bromide with carbon dioxide (CO₂) followed by acidification yields this compound.
Hydrolysis of Nitriles: Cyclobutylcyclopropane nitrile can be hydrolyzed in the presence of acidic or basic catalysts to produce the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Diketones
Reduction: Alcohols
Substitution: Acid chlorides
Applications De Recherche Scientifique
2-Cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of polymers and nanomaterials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . Additionally, the cyclopropane and cyclobutyl rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclobutanecarboxylic acid
- 2-Cyclopropylpropanoic acid
Uniqueness
2-Cyclobutylcyclopropane-1-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-cyclobutylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10) |
Clé InChI |
OAPKUMLJROYWHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate](/img/structure/B13058408.png)
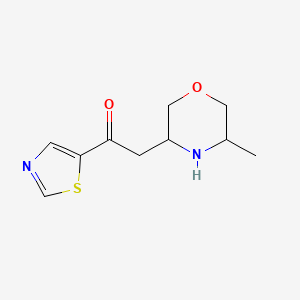

![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)
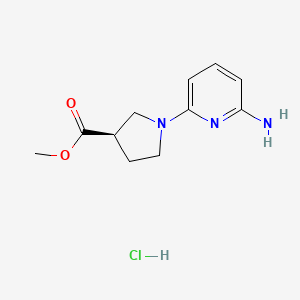
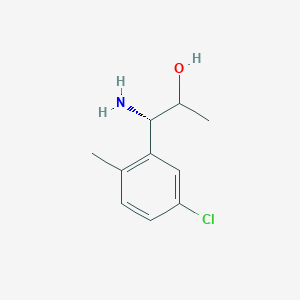
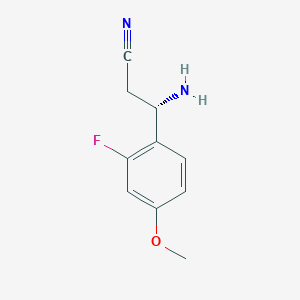
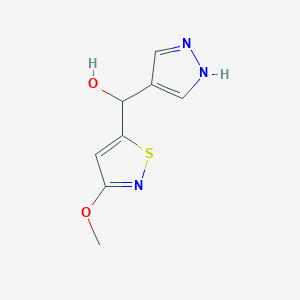
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)

